molecular formula C17H10Cl2N2O4 B2603423 (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 853744-27-1

(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2603423
CAS No.: 853744-27-1
M. Wt: 377.18
InChI Key: FMAFXJUEXNHKBM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a furan ring, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving urea and β-dicarbonyl compounds.

    Coupling of the furan and pyrimidine rings: This step involves the use of cross-coupling reactions, such as Suzuki or Heck reactions, to link the two rings together.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological research, medicine, or industry.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(3-(5-phenylfuran-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the dichlorophenyl groups.

    (E)-5-(3-(5-(2,5-dimethylphenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains dimethylphenyl groups instead of dichlorophenyl groups.

Uniqueness

The presence of the dichlorophenyl groups in (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets

Biological Activity

The compound (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

1. Synthesis

The synthesis of the target compound involves a multi-step process that typically includes the formation of pyrimidine derivatives followed by the introduction of furan and chlorophenyl groups. The methodologies often employed include:

  • Claisen-Schmidt Condensation : This reaction is crucial for forming the allylidene structure.
  • Microwave-Assisted Synthesis : Enhances yield and reduces reaction time compared to conventional methods.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A related compound showed an IC50 value of 4.02 µM against the BEL-7402 liver cancer cell line, indicating potent anticancer activity with a high selectivity index compared to normal cells .
  • In another study, specific derivatives exhibited GI values of 86.28% against NSCL cancer cells at a concentration of 10 μM .

2.2 Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • In a study focused on urease inhibition, several furan chalcone derivatives demonstrated significant activity with IC50 values ranging from 16.13 µM to 18.75 µM , outperforming traditional inhibitors like thiourea .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Compounds structurally similar to this pyrimidine derivative have been shown to induce apoptosis in cancer cells through activation of caspases .
  • Urease Inhibition : The ability to inhibit urease suggests potential applications in treating conditions like urinary tract infections and certain types of cancer .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Key observations include:

Substituent Effect on Activity
2,5-Dichlorophenyl groupEnhances antiproliferative effects
Furan moietyContributes to increased antimicrobial activity

Research indicates that modifications in the substituents can significantly influence both the potency and selectivity of these compounds against various biological targets.

Case Study 1: Anticancer Efficacy

In vitro studies on a series of pyrimidine derivatives revealed that compounds with furan substitutions exhibited enhanced anticancer properties compared to their non-furan counterparts .

Case Study 2: Urease Inhibition

A detailed kinetic study showed that certain derivatives had lower IC50 values than standard urease inhibitors, suggesting their potential as effective therapeutic agents in managing conditions associated with urease-producing pathogens .

Properties

IUPAC Name

5-[(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-9-4-6-13(19)12(8-9)14-7-5-10(25-14)2-1-3-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAFXJUEXNHKBM-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC=C3C(=O)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C=C3C(=O)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.